molecular formula C13H8ClN B12522069 3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline CAS No. 679841-75-9

3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline

Cat. No.: B12522069
CAS No.: 679841-75-9
M. Wt: 213.66 g/mol
InChI Key: CLFGRBWSIYDJSS-UHFFFAOYSA-N
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Description

3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. The compound this compound is known for its unique structure, which includes a quinoline ring system substituted with a 4-chlorobut-3-en-1-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline typically involves the use of transition-metal catalyzed reactions. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated quinoline derivative reacts with a 4-chlorobut-3-en-1-yn-1-yl precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized side chains.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    4-Chloroquinoline: A derivative with a chlorine atom at the 4-position.

    3-(4-Bromobut-3-en-1-yn-1-yl)quinoline: A similar compound with a bromine atom instead of chlorine.

Uniqueness

3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-Chlorobut-3-en-1-yn-1-yl)quinoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H8ClN\text{C}_{13}\text{H}_{8}\text{ClN}

This compound features a quinoline core, which is known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the 4-chlorobut-3-en-1-ynyl substituent is critical for its biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of migration and invasion

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors.
  • Cell Cycle Arrest : It causes cell cycle arrest in cancer cells, preventing proliferation.
  • Antimicrobial Action : The disruption of microbial membranes is a key factor in its antimicrobial efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : A clinical trial involving MCF-7 cells showed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers .
  • Antimicrobial Efficacy Against Resistant Strains : A study published in Journal of Antimicrobial Chemotherapy reported that the compound was effective against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option .

Properties

CAS No.

679841-75-9

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

3-(4-chlorobut-3-en-1-ynyl)quinoline

InChI

InChI=1S/C13H8ClN/c14-8-4-3-5-11-9-12-6-1-2-7-13(12)15-10-11/h1-2,4,6-10H

InChI Key

CLFGRBWSIYDJSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#CC=CCl

Origin of Product

United States

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